5-Amino-2-chlorobenzonitrile
Overview
Description
5-Amino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is characterized by the presence of amino and chloro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 5-Amino-2-chlorobenzonitrile can be achieved through several methods:
From 2-aminobenzonitrile: This method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide in acetonitrile.
From 5-chloroisatin-β-oxime: Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate.
These methods, however, are not commercially feasible due to the cost and availability of raw materials .
Chemical Reactions Analysis
5-Amino-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Formation of Benzothiadiazine Rings: It is used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system.
Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
5-Amino-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-chlorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
5-Amino-2-chlorobenzonitrile can be compared with other similar compounds such as:
2-Amino-4-chlorobenzonitrile: Similar in structure but with the chloro group at a different position.
2-Amino-5-nitrobenzonitrile: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.
2-Amino-5-fluorobenzonitrile: Contains a fluorine atom, which affects its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzonitrile core.
Properties
IUPAC Name |
5-amino-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDIMAMYKUTSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451179 | |
Record name | 5-amino-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35747-58-1 | |
Record name | 5-amino-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Amino-2-chlorobenzonitrile in the synthesis described in the research paper?
A1: this compound serves as a starting material in the multi-step synthesis of a novel Schiff-base ligand containing a tetrazole moiety []. The researchers reacted it with cyclohexane-1,3-dione to form 5,5'-(((1E,3E)-cyclohexane-1,3-diylidene)bis(azanylylidene))bis(2-chlorobenzonitrile). This intermediate product then undergoes further reactions to ultimately yield the desired ligand for complexation with metal ions.
Q2: Does the research explore the biological activity of this compound itself?
A2: No, the research focuses on the biological activity of the final metal complexes synthesized using the ligand derived from this compound []. The paper does not investigate the activity of this compound as a standalone compound.
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